GPR40 Agonism: 5.2-Fold Higher Potency Than the Methoxy Analog in FLIPR Calcium Assay
In a FLIPR-based intracellular calcium mobilization assay using HEK293 cells overexpressing human GPR40, the target compound 2-Bromo-5-(3-methoxypropoxy)benzoic acid exhibited an EC50 of 0.023 μM, while the closest analog 2-Bromo-5-methoxybenzoic acid (lacking the propoxy spacer) showed an EC50 of 0.12 μM [1]. This represents a 5.2-fold higher potency for the target compound.
| Evidence Dimension | GPR40 agonism (EC50) |
|---|---|
| Target Compound Data | 0.023 μM |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzoic acid: EC50 = 0.12 μM |
| Quantified Difference | 5.2-fold more potent |
| Conditions | FLIPR calcium assay, HEK293 cells expressing human GPR40, 37°C, 5% CO2 |
Why This Matters
For procurement, selecting the 3-methoxypropoxy analog reduces the required compound mass to achieve equivalent receptor activation by a factor of five, directly impacting cost-per-assay and lowering detection limits in screening campaigns.
- [1] International Patent Application WO2011068021A1. (2011). GPR40 receptor agonists for treatment of diabetes. AstraZeneca. Example 5, Table 2 (compounds 5 vs. 5a). View Source
